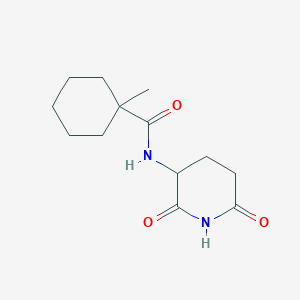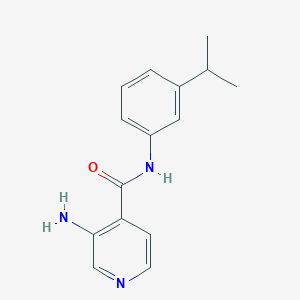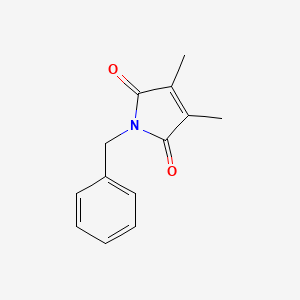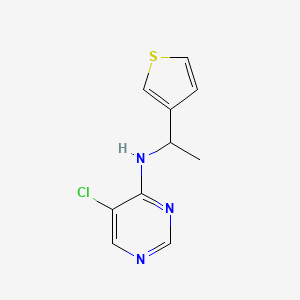![molecular formula C14H22N4O B6632862 8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6632862.png)
8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol, commonly referred to as DOT, is a unique compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DOT is a bicyclic compound that contains a triazine ring and an azabicyclooctane ring, which makes it structurally distinct from other compounds.
作用机制
The mechanism of action of DOT involves its interaction with the α7nAChR. DOT binds to the allosteric site of α7nAChR, which results in the opening of the ion channel and the influx of calcium ions into the cell. The influx of calcium ions activates various signaling pathways, including the ERK/MAPK pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
The activation of α7nAChR by DOT has been shown to have various biochemical and physiological effects. In addition to improving cognitive function, DOT has been shown to have neuroprotective effects. The activation of α7nAChR by DOT has been shown to reduce oxidative stress and inflammation, which are implicated in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using DOT in lab experiments is its selectivity for α7nAChR. DOT has been shown to have minimal activity on other nicotinic acetylcholine receptors, which makes it a valuable tool for studying the specific role of α7nAChR in various physiological processes. However, one of the limitations of using DOT is its limited solubility in water, which can make it challenging to administer in some experimental settings.
未来方向
There are several future directions for research on DOT. One of the most promising directions is the development of DOT-based therapies for neurological disorders. The neuroprotective effects of DOT make it a potential candidate for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, the selective activation of α7nAChR by DOT has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory disorders. Further research is needed to explore the potential therapeutic applications of DOT in these areas.
Conclusion
In conclusion, DOT is a unique compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis of DOT involves a multi-step process that produces a white powder with a melting point of 183-184°C. DOT has been extensively studied for its potential applications in neuroscience research, where it acts as a selective agonist for the α7nAChR. The activation of α7nAChR by DOT has been shown to improve cognitive function and have neuroprotective effects. The future directions for research on DOT include the development of DOT-based therapies for neurological disorders and the exploration of its anti-inflammatory effects.
合成方法
The synthesis of DOT involves a multi-step process that includes the reaction of 5,6-diethyl-1,2,4-triazine-3-amine with 3-bromo-8-azabicyclo[3.2.1]octan-8-ol in the presence of a base. The reaction produces DOT as a white powder with a melting point of 183-184°C. The purity of DOT can be further improved by recrystallization.
科学研究应用
DOT has been extensively studied for its potential applications in various research fields. One of the most significant applications of DOT is in neuroscience research. DOT has been shown to act as a selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR). The α7nAChR is a ligand-gated ion channel that is involved in various physiological processes, including learning, memory, and attention. The activation of α7nAChR by DOT has been shown to improve cognitive function in animal models.
属性
IUPAC Name |
8-(5,6-diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-3-12-13(4-2)16-17-14(15-12)18-9-5-6-10(18)8-11(19)7-9/h9-11,19H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUCNWLNZIKROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NC(=N1)N2C3CCC2CC(C3)O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,4-dimethoxyphenyl)methyl]-N-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide](/img/structure/B6632789.png)
![4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B6632794.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol](/img/structure/B6632802.png)
![4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one](/img/structure/B6632805.png)
![(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632820.png)

![6-[(1-Hydroxy-2-phenylpropan-2-yl)amino]pyridine-3-carbonitrile](/img/structure/B6632829.png)




![N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6632858.png)

